2,4-Difluoro-3-nitrophenylboronic acid
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Overview
Description
2,4-Difluoro-3-nitrophenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 2,4-Difluoro-3-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction affects the formation of carbon–carbon bonds, which are crucial in many biochemical pathways.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of novel compounds, such as liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The compound is stable under normal conditions, but its efficacy in the Suzuki–Miyaura coupling reaction may be affected by changes in these environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-nitrophenylboronic acid typically involves the borylation of 2,4-difluoro-3-nitrobenzene. This can be achieved through various methods, including the use of bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form an amino group, while the boronic acid group can be oxidized to form a boronic ester.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitro group.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Aminophenylboronic Acids: Formed through the reduction of the nitro group.
Scientific Research Applications
2,4-Difluoro-3-nitrophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,4-Difluorophenylboronic Acid: Similar structure but lacks the nitro group.
4-Nitrophenylboronic Acid: Contains a nitro group but lacks the fluorine atoms.
3,4-Difluoro-5-nitrophenylboronic Acid: Similar structure with an additional fluorine atom.
Uniqueness: 2,4-Difluoro-3-nitrophenylboronic acid is unique due to the presence of both fluorine atoms and a nitro group, which can significantly influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(2,4-difluoro-3-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWWELGNEMKCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)[N+](=O)[O-])F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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